molecular formula C10H20O5 B2936585 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane CAS No. 73692-54-3

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane

Cat. No.: B2936585
CAS No.: 73692-54-3
M. Wt: 220.265
InChI Key: CBTRJEXEEWVQHL-UHFFFAOYSA-N
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Description

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane, also known as 2-(2,5,8,11-tetraoxadodecyl)oxirane, is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . This compound is characterized by its oxirane (epoxide) ring and multiple ethoxy groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane typically involves the reaction of diethylene glycol monomethyl ether with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane involves its ability to react with various nucleophiles due to the presence of the reactive oxirane ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic attack on the oxirane ring, resulting in ring-opening and subsequent formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine

Uniqueness

2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane is unique due to its multiple ethoxy groups and the presence of an oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-11-2-3-12-4-5-13-6-7-14-8-10-9-15-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTRJEXEEWVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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